

# A Technical Guide to 2-Bromo-4-methoxybenzoic Acid: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 2-Bromo-4-methoxybenzoic acid

Cat. No.: B079518

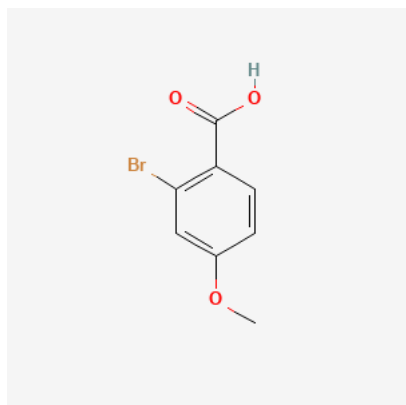
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-methoxybenzoic acid**, a key building block in organic synthesis and pharmaceutical development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and use in cross-coupling reactions, and illustrates key chemical processes through detailed diagrams.

## Core Compound Information

Chemical Structure:



CAS Number: 74317-85-4

Molecular Formula:  $C_8H_7BrO_3$

Synonyms: 2-Bromo-p-anisic acid, 3-Bromo-4-carboxyanisole

## Physicochemical and Computational Data

The following tables summarize the key physical, chemical, and computational properties of **2-Bromo-4-methoxybenzoic acid**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	231.04 g/mol	PubChem[1]
Appearance	Light yellow to off-white powder	Leapchem[1]
Melting Point	119 °C	Leapchem[1]
Boiling Point	313.6°C at 760 mmHg	LookChem[2]
Density	1.625 g/cm <sup>3</sup>	LookChem[2]
Purity	≥97% to 99% min	ChemScene, Leapchem[1][3]
Water Solubility	0.5% max	Leapchem[1]
Storage Temperature	Room temperature, sealed in dry conditions	ChemScene, BLD Pharm[3][4]

Table 2: Computational Properties

Descriptor	Value	Source
XLogP3	2.5	PubChem[1]
Topological Polar Surface Area (TPSA)	46.5 Å <sup>2</sup>	PubChem[1]
Hydrogen Bond Donor Count	1	ChemScene[3]
Hydrogen Bond Acceptor Count	2	ChemScene[3]
Rotatable Bond Count	2	ChemScene[3]
SMILES	<chem>COC1=CC(=C(C=C1)C(=O)O)Br</chem>	PubChem[1]
InChI	InChI=1S/C8H7BrO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)	PubChem[1]
InChIKey	SEJVMKLJNKF-AF-UHFFFAOYSA-N	PubChem[1]

## Synthesis and Experimental Protocols

**2-Bromo-4-methoxybenzoic acid** is a valuable intermediate, and its synthesis is a critical step for its subsequent applications. Below is a representative protocol for its synthesis via bromination of 4-methoxybenzoic acid.

### Experimental Protocol: Synthesis of 2-Bromo-4-methoxybenzoic acid

This protocol is based on general bromination procedures for benzoic acid derivatives.

Materials:

- 4-methoxybenzoic acid
- Tetrabutylammonium tribromide (Bu<sub>4</sub>NBr<sub>3</sub>)

- Anhydrous solvent (e.g., Dichloromethane or Acetic Acid)
- Sodium thiosulfate solution
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxybenzoic acid (1.0 equivalent) in the chosen anhydrous solvent.
- **Bromination:** Add tetrabutylammonium tribromide (1.0-1.2 equivalents) to the solution portion-wise at room temperature. The reaction mixture is then heated to a temperature ranging from room temperature to 100°C, depending on the solvent and desired reaction rate, and stirred for 4-16 hours.<sup>[5]</sup>
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** After cooling to room temperature, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

- **Extraction:** The aqueous layer is extracted three times with an appropriate organic solvent like ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization or column chromatography to yield pure **2-Bromo-4-methoxybenzoic acid**.

## Applications in Drug Development and Organic Synthesis

**2-Bromo-4-methoxybenzoic acid** is a versatile building block, primarily utilized in the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.<sup>[6]</sup> The presence of the bromine atom and the carboxylic acid group provides two reactive sites for further chemical modifications, making it a valuable precursor for pharmaceuticals, agrochemicals, and advanced materials.<sup>[6][7]</sup>

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of **2-Bromo-4-methoxybenzoic acid** with a generic arylboronic acid.

Materials:

- **2-Bromo-4-methoxybenzoic acid**
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{Pd}(\text{OAc})_2$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{NaOH}$ )
- Solvent (e.g., Toluene, Dioxane, Water/Ethanol mixture)

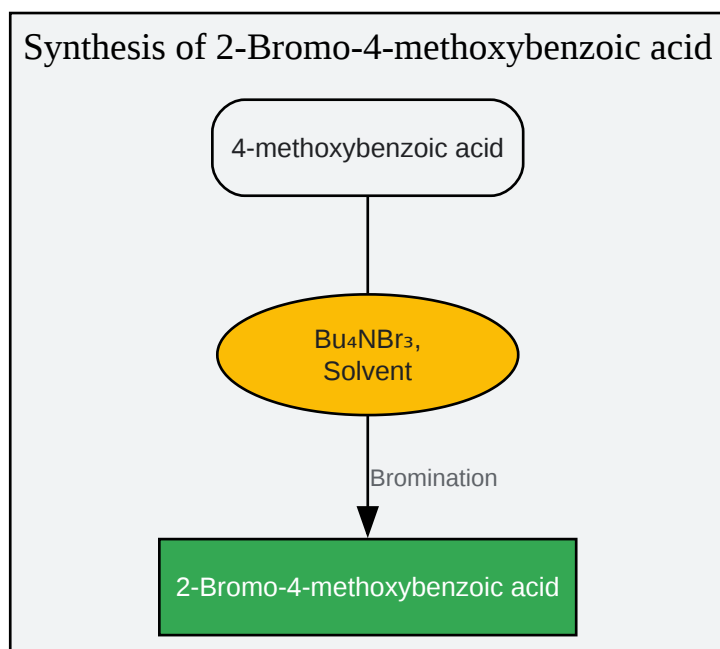
- Inert atmosphere (Nitrogen or Argon)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar
- Heating apparatus

#### Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask equipped with a magnetic stir bar, add **2-Bromo-4-methoxybenzoic acid** (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
- **Inert Atmosphere:** Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
- **Solvent Addition:** Add the degassed solvent to the reaction mixture via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting product is purified by column chromatography.

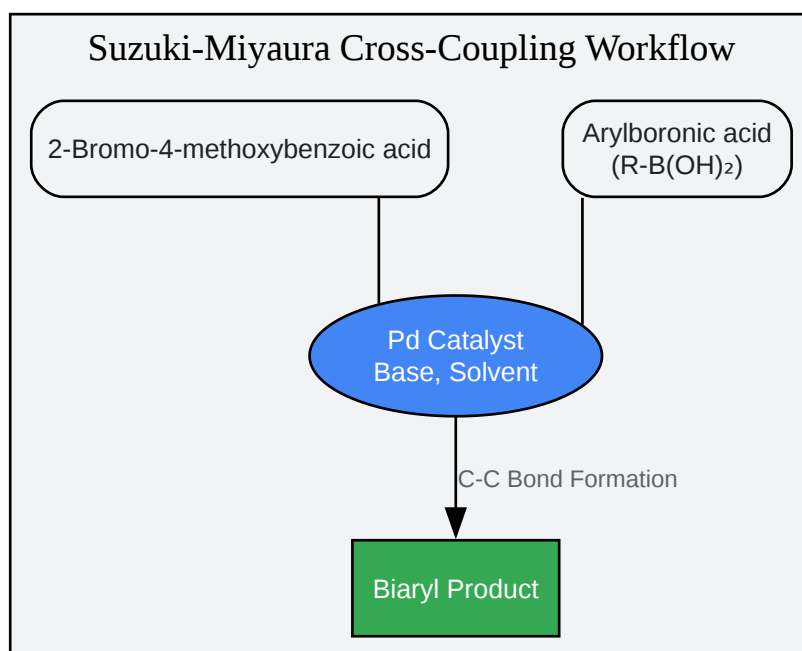
## Visualizations of Chemical Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways involving **2-Bromo-4-methoxybenzoic acid**.



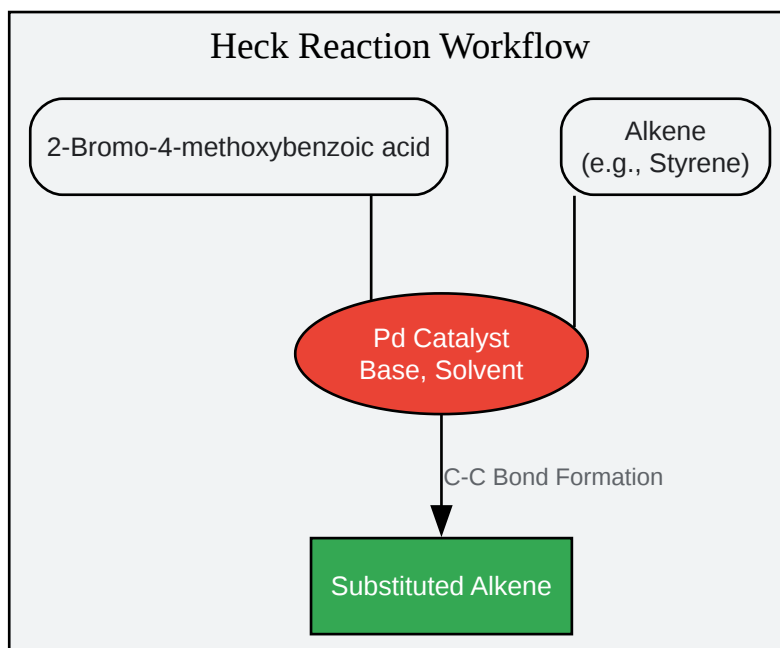
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Caption: Synthetic route for **2-Bromo-4-methoxybenzoic acid**.



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Caption: General workflow for Suzuki-Miyaura cross-coupling.



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Caption: General workflow for the Heck reaction.

## Safety Information

**2-Bromo-4-methoxybenzoic acid** is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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## References

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